(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester
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Overview
Description
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester is a complex organic compound that features a cyclopropylcarbamic acid esterified with a tert-butyl group and substituted with a 3-amino-5-bromobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthesis may proceed as follows:
Protection of the Amino Group: The amino group of 3-amino-5-bromobenzyl is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with cyclopropyl isocyanate to form the carbamate.
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-bromobenzoic acid
Uniqueness
(3-Amino-5-bromobenzyl)-cyclopropylcarbamic acid tert-butyl ester is unique due to its specific structural features, such as the cyclopropylcarbamic acid moiety and the tert-butyl ester group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-5-bromophenyl)methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18(13-4-5-13)9-10-6-11(16)8-12(17)7-10/h6-8,13H,4-5,9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJQVYDQPWXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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